molecular formula C7H8N4 B011050 2-Hydrazinyl-6-methylnicotinonitrile CAS No. 104408-27-7

2-Hydrazinyl-6-methylnicotinonitrile

Cat. No.: B011050
CAS No.: 104408-27-7
M. Wt: 148.17 g/mol
InChI Key: XUIXWMLECVAIEB-UHFFFAOYSA-N
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Description

o-Nitrophenyl β-D-Galactopyranoside: is a synthetic compound widely used in biochemical research. It is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. This compound is primarily used as a substrate for the enzyme β-galactosidase, which hydrolyzes it to produce galactose and o-nitrophenol, a yellow-colored compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Nitrophenyl β-D-Galactopyranoside can be synthesized through the reaction of o-nitrophenol with β-D-galactopyranosyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the glycosidic bond .

Industrial Production Methods: In industrial settings, the production of o-Nitrophenyl β-D-Galactopyranoside involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: o-Nitrophenyl β-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing galactose and o-nitrophenol .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH that is optimal for the enzyme’s activity, usually around pH 7.0 to 8.0 .

Major Products Formed: The major products of the hydrolysis reaction are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically at 420 nm .

Scientific Research Applications

Chemistry: In chemistry, o-Nitrophenyl β-D-Galactopyranoside is used as a model substrate to study the kinetics and mechanisms of glycosidase enzymes. It serves as a standard compound in enzyme assays to measure β-galactosidase activity .

Biology: In biological research, this compound is used to detect and quantify β-galactosidase activity in various organisms, including bacteria and yeast. It is particularly useful in molecular biology for reporter gene assays, where the lacZ gene encoding β-galactosidase is used as a marker .

Medicine: In medical research, o-Nitrophenyl β-D-Galactopyranoside is employed in diagnostic tests to identify lactose-fermenting bacteria. It helps in differentiating between lactose-fermenting and non-fermenting bacterial strains .

Industry: In industrial applications, this compound is used in the quality control of dairy products to ensure the presence of β-galactosidase activity, which is crucial for lactose hydrolysis in lactose-free products .

Mechanism of Action

o-Nitrophenyl β-D-Galactopyranoside acts as a substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and o-nitrophenyl moieties. This reaction results in the formation of galactose and o-nitrophenol. The latter can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness: o-Nitrophenyl β-D-Galactopyranoside is unique due to its high solubility in water and the distinct yellow color of its hydrolysis product, o-nitrophenol. This makes it particularly useful for colorimetric assays where visual detection is required .

Properties

IUPAC Name

2-hydrazinyl-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-6(4-8)7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIXWMLECVAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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